molecular formula C21H22O6 B1203942 Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate CAS No. 83560-98-9

Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate

Cat. No.: B1203942
CAS No.: 83560-98-9
M. Wt: 370.4 g/mol
InChI Key: HGJODUIUVPXWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate is a natural product found in Antillogorgia acerosa with data available.

Scientific Research Applications

Crystal Structure and Conformation

The title compound, closely related to the specified chemical, displays specific crystal structures and conformations. For instance, the tetrahydrofuran ring and the six-membered ring fused to it both exhibit envelope conformations, contributing to the understanding of the molecular geometry of such compounds (Zuo, Chen, Lu, Cao, & Liu, 2009).

Synthesis and Chemical Reactions

  • Novel methods to synthesize functionalized compounds related to the specified chemical involve reactions with various nucleophiles. These methods yield different products based on the type of nucleophiles employed, contributing significantly to synthetic organic chemistry (Kappe, Kollenz, Fabian, Wentrup, & Faerber, 1993).
  • One-pot synthesis methods have been developed for oxygen-bridged analogs, showcasing efficient and solvent-free synthesis approaches under microwave irradiation (Cheng, Wang, Tan, Chen, & Shuai, 2012).

Application in Catalyst Development

Potential in Advanced Material Synthesis

  • Certain structural analogs of the compound have demonstrated unique properties in material science. For instance, the synthesis of complexes with specific structural features opens avenues for advanced material design and development (Mukhopadhyay & Armstrong, 2003).

Properties

CAS No.

83560-98-9

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate

InChI

InChI=1S/C21H22O6/c1-9(2)11-6-14-12(20(22)24-5)7-15(25-14)17(10(3)4)16-8-13(21(23)26-16)19-18(11)27-19/h7-8,11,16-19H,1,3,6H2,2,4-5H3

InChI Key

HGJODUIUVPXWLZ-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(C=C(O2)C(C3C=C(C4C1O4)C(=O)O3)C(=C)C)C(=O)OC

Canonical SMILES

CC(=C)C1CC2=C(C=C(O2)C(C3C=C(C4C1O4)C(=O)O3)C(=C)C)C(=O)OC

Synonyms

pseudopterolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate
Reactant of Route 2
Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate
Reactant of Route 6
Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.